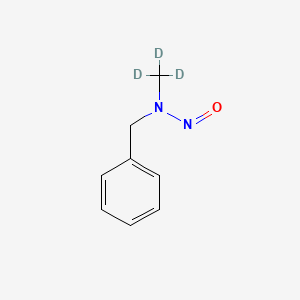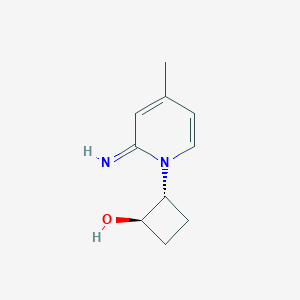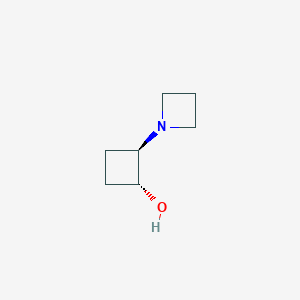![molecular formula C8H17NO3 B1485483 trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol CAS No. 2152952-18-4](/img/structure/B1485483.png)
trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol
Overview
Description
Trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol, also known as trans-2-amino-1-cyclobutanol (TACB), is an organic compound that has been used in scientific research for a variety of applications. TACB has a wide range of properties, from its ability to act as a catalyst in organic synthesis to its use in biochemistry and physiology.
Scientific Research Applications
TACB has been used in a variety of scientific research applications. It has been used in organic synthesis as a catalyst for the formation of carbon-carbon bonds. In biochemistry, it has been used as a reagent to study the structure and function of proteins and enzymes. In physiology, it has been used to study the effects of drugs on the nervous system.
Mechanism of Action
TACB has been shown to act as an inhibitor of enzymes, such as cytochrome P450. It has also been shown to act as an agonist of certain G protein-coupled receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
TACB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450. It has also been shown to act as an agonist of certain G protein-coupled receptors, such as the muscarinic acetylcholine receptor, which can lead to an increase in neurotransmitter release.
Advantages and Limitations for Lab Experiments
TACB has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of properties that make it suitable for a variety of applications. However, it is important to note that TACB is a relatively new compound, and its effects and mechanisms of action are not yet fully understood.
Future Directions
There are a number of potential future directions for research into TACB. These include further studying the effects of TACB on enzymes and G protein-coupled receptors, as well as exploring its potential use in drug delivery systems. Additionally, further research could be done to investigate the potential use of TACB as a catalyst in organic synthesis. Finally, research could be done to explore the potential therapeutic applications of TACB, such as its use as an anti-inflammatory agent or as a treatment for neurological disorders.
properties
IUPAC Name |
(1R,2R)-2-[2-(2-hydroxyethoxy)ethylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-6-12-5-3-9-7-1-2-8(7)11/h7-11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXPDWUYILHMB-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-{[2-(2-Hydroxyethoxy)ethyl]amino}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B1485401.png)

![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)


![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile](/img/structure/B1485412.png)
![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)
![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)
![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)
![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)